molecular formula C7H8ClNOS B6329474 2-Chloro-3-methoxy-4-(methylthio)pyridine CAS No. 1314972-62-7

2-Chloro-3-methoxy-4-(methylthio)pyridine

Cat. No. B6329474
CAS RN: 1314972-62-7
M. Wt: 189.66 g/mol
InChI Key: UDWKEOLAOHRAAI-UHFFFAOYSA-N
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Description

“2-Chloro-3-methoxy-4-(methylthio)pyridine” is a pyridine derivative . It is a pharmaceutical raw material and also used in medicine .


Synthesis Analysis

The synthesis of “this compound” can be achieved from 2-Chloro-3-hydroxypyridine and Iodomethane . Protodeboronation of pinacol boronic esters is a method that can be used in the synthesis of pyridine derivatives .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H8ClNOS . The molecular weight is 189.66 .


Chemical Reactions Analysis

The kinetics of the oxidation of 3-methoxypyridine mediated by sulphate radicals has been investigated by flash photolysis of peroxodisulphate . Ortho lithiation of 3-methoxypyridine has been studied using mesityllithium as the metalating base .


Physical And Chemical Properties Analysis

“this compound” is a white to off-white solid .

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxy-4-(methylthio)pyridine is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as phosphodiesterases. In addition, it is thought to be involved in the regulation of gene expression, as it has been shown to affect the expression of certain genes.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to modulate the immune system. In addition, it has been shown to have neuroprotective effects, as well as the potential to reduce the risk of cardiovascular disease. Finally, it has been shown to have anti-fungal and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

The use of 2-Chloro-3-methoxy-4-(methylthio)pyridine in lab experiments has a number of advantages. It is a relatively inexpensive compound, and is easy to synthesize. In addition, it is a versatile compound that can be used in a variety of applications. However, there are also some limitations to its use. For example, it is not very stable, and can degrade over time. In addition, it can be toxic in high concentrations.

Future Directions

The potential future directions for 2-Chloro-3-methoxy-4-(methylthio)pyridine are numerous. It could be used in the development of new drugs, as well as in materials science. In addition, it could be used in biochemical and physiological studies to study the effects of various compounds on the body. Finally, it could be used to synthesize various compounds, such as dyes and fragrances.

Synthesis Methods

2-Chloro-3-methoxy-4-(methylthio)pyridine can be synthesized in a variety of ways. The most common method is the reaction of 2-chloro-3-methoxy-4-methylthiopyridine with a base, such as NaOH or KOH, in aqueous solution. This reaction produces the desired product in good yield. Other methods of synthesis include the reaction of 2-chloro-3-methoxy-4-methylthiopyridine with a Grignard reagent, or the reaction of an alkyl halide with 2-chloro-3-methoxy-4-methylthiopyridine in the presence of a base.

Scientific Research Applications

2-Chloro-3-methoxy-4-(methylthio)pyridine has a wide range of applications in scientific research. It is used in drug development, as it can be used to synthesize various compounds that are used in the development of new drugs. It is also used in materials science, as it can be used to synthesize polymers and other materials. In addition, this compound is used in biochemical and physiological studies, as it can be used to study the effects of various compounds on the body. Finally, it is used in the synthesis of various compounds, such as dyes and fragrances.

Safety and Hazards

The safety data sheet for a similar compound, “4-Chloro-2-(methylthio)pyrimidine”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is classified as Acute Tox. 4 Oral .

properties

IUPAC Name

2-chloro-3-methoxy-4-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNOS/c1-10-6-5(11-2)3-4-9-7(6)8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWKEOLAOHRAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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